molecular formula C20H23N3O2S B2688594 N-[(4-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 1251680-66-6

N-[(4-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B2688594
CAS No.: 1251680-66-6
M. Wt: 369.48
InChI Key: BYIBVAKWKHQRFI-UHFFFAOYSA-N
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Description

N-[(4-Ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (CAS 1251680-66-6) is a synthetic organic compound with a molecular formula of C20H23N3O2S and a molecular weight of 369.5 g/mol . This molecule is characterized by a central 1,3-thiazole ring, a five-membered heterocycle known for its aromaticity and significant role in medicinal chemistry . The thiazole core is functionalized at the 2-position with a 1H-pyrrol-1-yl moiety, another nitrogen-containing heterocycle frequently explored in the design of novel bioactive compounds for its favorable physicochemical properties . The 5-position of the thiazole ring is occupied by a carboxamide group, linked to a (4-ethoxyphenyl)methyl substituent, while the 4-position features an isopropyl group . The distinct molecular architecture of this compound, featuring multiple heterocyclic and aromatic systems, makes it a valuable chemical intermediate for researchers in medicinal chemistry and drug discovery. Thiazole derivatives, as a class, have demonstrated a wide spectrum of biological activities in preclinical research, including antimicrobial, anti-inflammatory, and anticancer effects, often acting through mechanisms such as enzyme inhibition or receptor modulation . Similarly, pyrrole-containing structures are prevalent in many natural products and are actively investigated for their potential as new antibacterial agents . Researchers can utilize this high-purity compound as a key building block for the synthesis of novel chemical libraries or as a lead compound for structural optimization studies. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-4-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-4-25-16-9-7-15(8-10-16)13-21-19(24)18-17(14(2)3)22-20(26-18)23-11-5-6-12-23/h5-12,14H,4,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIBVAKWKHQRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=C(N=C(S2)N3C=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrole and ethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Reactions

The compound belongs to the thiazole class and exhibits diverse reactivity patterns. Key reactions include:

  • Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction can be performed with sodium borohydride or lithium aluminum hydride.
  • Substitution : Engages in nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

Reaction TypeReagents Used
OxidationHydrogen peroxide (H₂O₂), KMnO₄
ReductionSodium borohydride (NaBH₄), LiAlH₄
SubstitutionBenzyl halides, alkylating agents

Chemistry

In synthetic chemistry, this compound serves as a crucial building block for creating more complex molecules. Its unique structure allows for modifications that can lead to the synthesis of novel derivatives with enhanced properties.

Biology

Research has indicated potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Investigations into the anticancer properties of similar thiazole derivatives have suggested that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Medicine

The compound is being explored as a potential drug candidate for treating various diseases due to its unique chemical structure. Specifically:

  • Targeting PXR : Recent studies have identified compounds similar to N-[(4-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide as selective modulators of the Pregnane X receptor (PXR), which plays a crucial role in drug metabolism and disposition .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its stability and reactivity make it suitable for use in various formulations.

Anticancer Activity Study

A notable study evaluated the anticancer activity of thiazole derivatives, including those related to this compound. The findings showed that these compounds inhibited the growth of cancer cells significantly more than standard treatments. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .

PXR Modulation Research

Research focusing on PXR modulation demonstrated that certain derivatives could act as potent inverse agonists or antagonists. This modulation is crucial for understanding drug interactions and metabolism, paving the way for safer therapeutic options .

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Carboxamide Derivatives

N-{[4-(Dimethylamino)phenyl]methyl}-4-(Propan-2-yl)-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-5-Carboxamide (M057-2428)
  • Key Differences: The 4-ethoxyphenyl group in the target compound is replaced with a 4-(dimethylamino)phenyl group. Molecular formula: C₂₀H₂₄N₄OS (MW: 368.5 g/mol). Physicochemical Properties:
  • Higher logP (4.86 vs. estimated ~4.5 for the target compound) due to the dimethylamino group’s moderate polarity.
  • Polar surface area: 42.03 Ų (vs. ~55 Ų for the target compound, based on ethoxy’s oxygen).
  • Hydrogen bond donors: 1 (same as target). Implications:
  • The dimethylamino group enhances solubility in aqueous media compared to ethoxy but reduces membrane permeability. This trade-off may influence bioavailability .
Dasatinib ()
  • Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide.
  • Key Differences :
    • Replaces pyrrole with a pyrimidine-amine substituent.
    • Includes a piperazine ring and chloro-methylphenyl group.
  • Implications :
    • Dasatinib’s piperazine and hydroxyethyl groups enhance water solubility (logP: 2.6), making it clinically viable as a tyrosine kinase inhibitor. The target compound’s higher logP (~4.5) may limit solubility but improve blood-brain barrier penetration .

Pyrrole-Containing Heterocycles

Benzoimidazole Derivatives ()
  • Example : 2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-5-(1H-pyrrol-1-yl)-1H-benzoimidazole (10k).
  • Key Differences :
    • Replaces thiazole with benzoimidazole.
    • Includes a pyridinylmethyl-thio group.
  • Implications :
    • These compounds exhibit >96% HPLC purity, suggesting robust synthetic routes. The thio/sulfinyl groups may enhance redox activity, which could be leveraged in prodrug design .
N-Substituted Pyrrole-Thiazole Hybrids ()
  • Example: N-[3-(Dimethylamino)propyl]-2-{[(4-{[(4-formamido-1-methyl-1H-pyrrol-2-yl)carbonyl]amino}-1-methyl-1H-pyrrol-2-yl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxamide.
  • Key Differences: Contains dual pyrrole-carboxamide linkages and a dimethylaminopropyl chain. Molecular weight: ~591 g/mol (vs. 377.48 g/mol for the target compound).
  • Implications :
    • Increased hydrogen bond acceptors (N=10) may improve target binding but reduce oral bioavailability due to high polarity .

Triazole and Pyrazole Analogs

N-(2-Ethoxyphenyl)-1-(4-Isopropylphenyl)-5-methyl-1H-1,2,3-Triazole-4-Carboxamide ()
  • Key Differences :
    • Replaces thiazole with triazole and pyrrole with methylpyrazole.
    • Molecular formula: C₂₃H₂₅N₅O₂ (MW: 415.48 g/mol).
  • Implications :
    • The triazole ring offers metabolic stability compared to thiazole, but the absence of sulfur may alter electronic properties critical for binding .
Pyrazole-Carboxamide Derivatives ()
  • Example: 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid.
  • Key Differences :
    • Pyrazole core with fluorophenyl and methoxyphenyl substituents.
    • Carboxylic acid group instead of carboxamide.
  • Implications :
    • The carboxylic acid moiety improves solubility but limits blood-brain barrier penetration compared to carboxamides .

Research Findings and Implications

  • Synthetic Efficiency : Benzoimidazole derivatives () achieve >96% HPLC purity, suggesting optimized protocols for heterocyclic synthesis .
  • Pharmacokinetics: The target compound’s ethoxy group balances lipophilicity (logP ~4.5) and solubility, whereas M057-2428’s dimethylamino group prioritizes solubility at the expense of permeability .
  • Drug Likeness : Dasatinib’s lower logP (2.6) aligns with its clinical success, underscoring the need for the target compound’s derivatization to improve aqueous solubility .

Biological Activity

N-[(4-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic effects, including anticancer, antibacterial, and anticonvulsant properties. This article delves into the biological activity of this specific compound, reviewing relevant research findings, case studies, and synthesizing data on its efficacy and mechanisms of action.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole rings exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that compounds similar to this compound demonstrate GI50 values ranging from 37 to 86 nM against human cancer cell lines .

In a systematic review focusing on thiazole compounds, it was noted that modifications in the structure significantly influence anticancer activity. Specifically, the presence of electron-donating groups at strategic positions enhances cytotoxicity .

Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant activity. A related study highlighted that thiazole derivatives with specific substitutions exhibited protective effects in models of induced seizures . The presence of a pyrrole ring has been associated with enhanced anticonvulsant properties, indicating that this compound may share similar benefits.

Antioxidant Properties

Research has also indicated that thiazole derivatives possess antioxidant capabilities. A study demonstrated that certain thiazole compounds effectively reduced neurotoxicity induced by reactive oxygen species (ROS), showcasing their potential as neuroprotective agents . This activity is crucial in preventing oxidative stress-related damage in various diseases.

Study 1: Antiproliferative Effects

In one study assessing the antiproliferative effects of thiazole derivatives, several compounds were synthesized and tested against cancer cell lines. The results indicated that modifications in the phenyl ring significantly influenced activity, with some derivatives achieving IC50 values lower than those of established chemotherapeutic agents .

Study 2: Anticonvulsant Evaluation

Another investigation focused on the anticonvulsant properties of thiazole-containing compounds. The study utilized the pentylenetetrazol (PTZ) model to evaluate efficacy. Compounds were categorized based on their protective index (PI), with some showing promising results comparable to existing anticonvulsants .

Study 3: Neuroprotective Effects

Research conducted on the neuroprotective effects of thiazole derivatives revealed that specific compounds could inhibit lipid peroxidation and reduce ROS-induced neurotoxicity in vivo using gerbil models . This suggests potential applications in treating neurodegenerative diseases.

Data Table: Biological Activities of Thiazole Derivatives

Activity TypeCompound ExampleIC50/ED50 ValuesReference
AnticancerN-(5-methyl-4-phenylthiazol-2-yl) derivatives37 - 86 nM
AnticonvulsantVarious thiazole analogsED50 = 18.4 mg/kg
AntioxidantThiazoles with neuroprotective effectsEffective at 10 µM

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The synthesis typically involves multi-step reactions, including cyclocondensation and cyclization. For example:

  • Cyclocondensation of intermediates like ethyl acetoacetate with phenylhydrazine derivatives to form pyrazole rings .
  • Phosphorous oxychloride -mediated cyclization to construct the thiazole core, as seen in analogous thiazole-carboxamide syntheses .
  • Use of sodium azide in Huisgen cycloaddition for triazole or pyrrole integration, depending on substituents .
  • Optimization of reaction conditions (temperature, solvent, catalyst) to improve yield, as demonstrated in copolymerization studies .

Q. Which spectroscopic techniques are critical for structural characterization?

A combination of analytical methods ensures accurate structural confirmation:

  • FT-IR and FT-Raman to identify functional groups (e.g., carbonyl, C-N stretches in thiazole and pyrrole rings) .
  • X-ray crystallography for unambiguous determination of molecular conformation and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
  • HPLC and mass spectrometry for purity assessment and molecular weight verification .

Q. How is molecular conformation validated experimentally?

Single-crystal X-ray diffraction is the gold standard. For example:

  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate was crystallized and analyzed to confirm bond angles and dihedral angles .
  • Similar protocols are applied to thiazole derivatives, with refinement of H-atom positions using geometric constraints .

Advanced Research Questions

Q. How can computational methods guide experimental design for biological activity studies?

  • Molecular docking predicts binding modes with target proteins (e.g., antimicrobial enzymes). For instance, quantum chemical calculations (DFT) and docking simulations were used to correlate electronic properties with antimicrobial activity in pyrazole-thiazole hybrids .
  • Structure-activity relationship (SAR) studies involve synthesizing analogs with modified substituents (e.g., replacing 4-ethoxyphenyl with fluorophenyl) and comparing docking scores with experimental IC50 values .

Q. How to resolve contradictions between computational predictions and experimental data?

  • Re-optimize computational parameters : Adjust basis sets (e.g., B3LYP/6-311++G(d,p)) or solvation models to better match experimental conditions .
  • Validate docking poses with mutagenesis studies or competitive binding assays. For example, discrepancies in binding affinity predictions for thiazole derivatives were resolved by cross-validating with surface plasmon resonance (SPR) data .

Q. What strategies optimize reaction conditions for scalable synthesis?

  • DoE (Design of Experiments) : Systematically vary factors like temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading to identify optimal conditions .
  • Green chemistry approaches : Replace toxic reagents (e.g., POCl3) with biodegradable alternatives or use microwave-assisted synthesis to reduce reaction time .

Q. How to design assays for evaluating biological activity?

  • In vitro enzymatic assays : Measure inhibition of target enzymes (e.g., COX-2 or kinases) using fluorescence-based substrates .
  • Cellular assays : Assess cytotoxicity and uptake in cell lines (e.g., MTT assay for cancer cells) paired with confocal microscopy to track intracellular localization .

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